![molecular formula C13H6F9N5 B2885077 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 957002-81-2](/img/structure/B2885077.png)
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo [1,5- a ]pyrimidines has been developed using solvent-free sequential multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile with unsymmetrical β-diketones .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse due to the presence of multiple reactive sites. The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Energetic Multi-component Molecular Solids
Research on tetrafluoroterephthalic acid (H2tfBDC) with N-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, has led to the discovery of novel crystals characterized by strong hydrogen bonds and weak intermolecular interactions. These findings are significant in the assembly of individual molecules into larger architectures, highlighting the role of C–H⋯F and C–H⋯O interactions in forming supramolecular structures. This research is pivotal for understanding the molecular assembly and design of energetic materials (Wang et al., 2014).
Ultrasound Irradiation in Synthesis
A methodology utilizing ultrasound sonochemical methods for synthesizing pyrazolo[1,5-a]pyrimidines showcases the advantages of simple procedures, mild conditions, and satisfactory yields. This innovative approach underlines the efficiency of modern synthetic techniques in producing compounds of this class with potential applications in various scientific fields (Buriol et al., 2013).
Novel Synthesis Techniques
The development of a novel two-step synthesis for trifluoromethylated pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate illustrates a significant advance in the efficient creation of biologically interesting compounds. This synthesis strategy emphasizes the importance of C–O bond activation in producing a library of new fluorinated pyrazolo[1,5-a]pyrimidines (Jismy et al., 2018).
Photophysical Properties
Studies on the photophysical properties of pyrazolo[1,5-a]pyrimidines, including absorption and fluorescence in various solvents and solid states, offer insights into their potential applications in material science, particularly in optoelectronic devices. The investigation into their thermal stability also provides crucial information for their utilization in practical applications (Stefanello et al., 2022).
Antiviral Properties and DHODH Inhibition
Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines has identified compounds with significant antiviral properties, acting through the inhibition of the cellular dihydroorotate dehydrogenase (DHODH). This pathway provides a novel target for antiviral drug development, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in infectious disease treatment (Munier-Lehmann et al., 2015).
Future Directions
The future directions of research on “2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
The compound, also known as 4-[5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a selective antagonist for the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, ERβ, by binding to the receptor and inhibiting its activity . This prevents the receptor from responding to estrogen, a hormone that can stimulate cell growth and proliferation . By blocking ERβ, the compound can potentially influence the growth and development of cells, particularly in tissues where this receptor is highly expressed .
Biochemical Pathways
The compound’s action on ERβ can affect various biochemical pathways. One key pathway is the estrogen signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation . By inhibiting ERβ, the compound can potentially disrupt this pathway, leading to changes in cell behavior .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may be well-absorbed and distributed in the body
Result of Action
The compound’s action on ERβ can have various molecular and cellular effects. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cyclic adenosine monophosphate (cAMP) production by 80% . These effects suggest that the compound can selectively modulate the activity of ERβ, potentially influencing cell growth and proliferation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other molecules, such as hormones or drugs, can affect the compound’s ability to bind to its target and exert its effects . Additionally, factors such as pH, temperature, and the presence of certain enzymes can potentially affect the compound’s stability and activity
properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNBVQEGXTYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

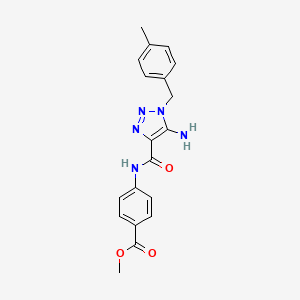
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)
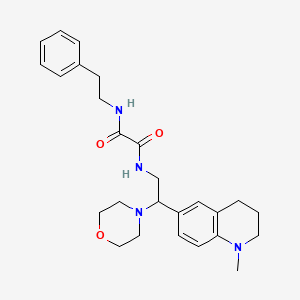
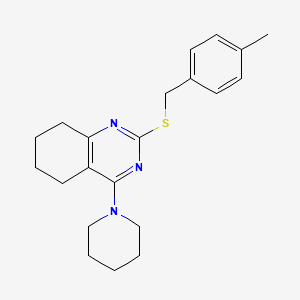
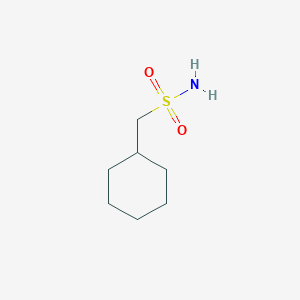
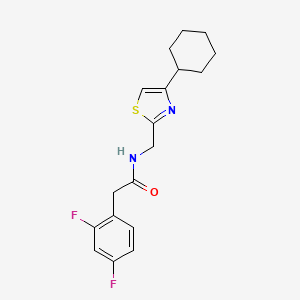

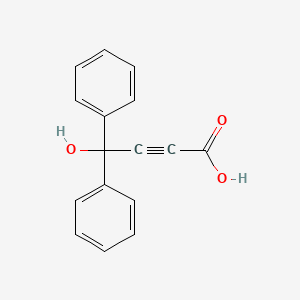

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)



